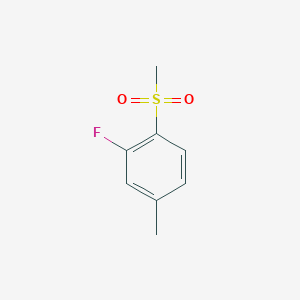
2-Fluoro-1-(methanesulfonyl)-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-1-(methanesulfonyl)-4-methylbenzene is an organic compound with the molecular formula C8H9FO2S It is a derivative of benzene, where a fluorine atom is substituted at the second position, a methanesulfonyl group at the first position, and a methyl group at the fourth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-(methanesulfonyl)-4-methylbenzene typically involves the introduction of the fluorine and methanesulfonyl groups onto a benzene ring. One common method is the sulfonylation of 2-fluoro-4-methylbenzene using methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The purification of the final product is typically achieved through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-1-(methanesulfonyl)-4-methylbenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Aromatic Substitution: The methyl group can undergo reactions such as nitration, sulfonation, or halogenation.
Reduction: The methanesulfonyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Electrophilic Aromatic Substitution: Formation of nitro, sulfonyl, or halogenated benzene derivatives.
Reduction: Formation of 2-Fluoro-4-methylbenzene.
Applications De Recherche Scientifique
2-Fluoro-1-(methanesulfonyl)-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the development of pharmaceuticals and agrochemicals.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Fluoro-1-(methanesulfonyl)-4-methylbenzene involves its ability to undergo nucleophilic substitution and electrophilic aromatic substitution reactions. The presence of the fluorine atom and methanesulfonyl group enhances its reactivity towards nucleophiles and electrophiles, respectively. These reactions enable the compound to form new carbon-carbon or carbon-heteroatom bonds, contributing to the development of novel chemical entities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluoro-1-(methanesulfonyl)benzene
- 4-Fluoro-1-(methanesulfonyl)benzene
- 2-Fluoro-4-methylbenzene
Uniqueness
2-Fluoro-1-(methanesulfonyl)-4-methylbenzene is unique due to the specific positioning of the fluorine, methanesulfonyl, and methyl groups on the benzene ring. This unique arrangement imparts distinct chemical properties, such as increased reactivity and selectivity in chemical reactions, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
828270-63-9 |
|---|---|
Formule moléculaire |
C8H9FO2S |
Poids moléculaire |
188.22 g/mol |
Nom IUPAC |
2-fluoro-4-methyl-1-methylsulfonylbenzene |
InChI |
InChI=1S/C8H9FO2S/c1-6-3-4-8(7(9)5-6)12(2,10)11/h3-5H,1-2H3 |
Clé InChI |
GHLKMUFOKGPMRY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)S(=O)(=O)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


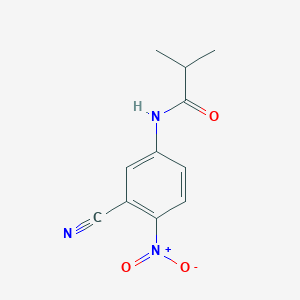

![3-Hydroxy-1-[4-(2-hydroxyethyl)phenyl]-3-methylbutan-1-one](/img/structure/B12533143.png)
![4-[(2-Ethyl-2H-tetrazol-5-yl)methyl]aniline](/img/structure/B12533144.png)
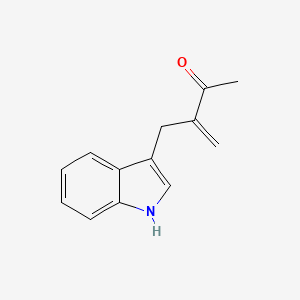


![6-{4-[(E)-{4-[(6-Bromohexyl)oxy]phenyl}diazenyl]phenoxy}hexan-1-ol](/img/structure/B12533185.png)
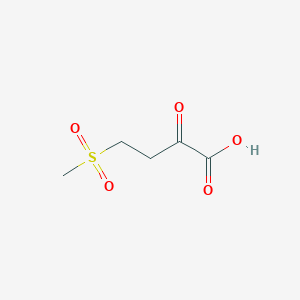
![4-{[(1,3-Dihydro-2H-benzimidazol-2-ylidene)methyl]imino}cyclohexa-2,5-dien-1-one](/img/structure/B12533196.png)
![(S)-2-[(R)-(2-Ethoxy-phenoxy)-phenyl-methyl]-morpholine](/img/structure/B12533202.png)

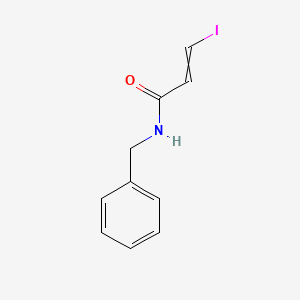
![1-(Ethenyloxy)-3-[(E)-phenyldiazenyl]pentane-2,4-dione](/img/structure/B12533227.png)
